(2,6-Dimethylphenyl)hydrazine chemical properties and reactivity
(2,6-Dimethylphenyl)hydrazine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of (2,6-Dimethylphenyl)hydrazine
Authored by: A Senior Application Scientist
Abstract
(2,6-Dimethylphenyl)hydrazine, and its more commonly used hydrochloride salt, is a versatile substituted hydrazine derivative that serves as a critical building block in modern organic synthesis. Its unique structural features, particularly the sterically hindered aromatic ring, impart specific reactivity that is leveraged in the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science research. Methodologies and safety protocols are detailed to provide researchers, scientists, and drug development professionals with a practical and thorough understanding of this important reagent.
Core Chemical and Physical Properties
(2,6-Dimethylphenyl)hydrazine is a derivative of hydrazine characterized by a 2,6-dimethylphenyl (or xylyl) substituent on one of the nitrogen atoms.[1] It is typically handled in its more stable hydrochloride salt form, which appears as a light yellow or white to off-white crystalline solid.[2][3] The free base is a colorless to pale yellow liquid that is sensitive to air and light, necessitating storage in a cool, well-ventilated place under an inert atmosphere.[4]
The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is a defining feature. This bulkiness influences its reactivity, often directing reactions to specific pathways and affecting the stability of intermediates and products.
Table 1: Physicochemical Properties of (2,6-Dimethylphenyl)hydrazine and its Hydrochloride Salt
| Property | (2,6-Dimethylphenyl)hydrazine | (2,6-Dimethylphenyl)hydrazine Hydrochloride | Reference(s) |
| CAS Number | 603-77-0 | 2538-61-6 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][2] |
| Molecular Weight | 136.19 g/mol | 172.66 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Light yellow to off-white crystalline powder/solid | [2][3][4] |
| Purity | N/A | ≥97% (HPLC) | [2] |
| Storage Conditions | Store in a cool, well-ventilated, tightly closed container. | Store at 0-8 °C under an inert atmosphere, protected from light. | [2][4] |
| IUPAC Name | (2,6-dimethylphenyl)hydrazine | (2,6-dimethylphenyl)hydrazine;hydrochloride | [1][5] |
| InChI Key | CCHJMGDYNLOYKM-UHFFFAOYSA-N | GQKQMDUOOZVZFD-UHFFFAOYSA-N | [1] |
| Solubility | Poorly soluble in water. | Soluble in water and polar organic solvents. | [3][6] |
Synthesis of (2,6-Dimethylphenyl)hydrazine Hydrochloride
The standard laboratory synthesis of (2,6-dimethylphenyl)hydrazine hydrochloride involves a two-step process starting from 2,6-dimethylaniline. This procedure relies on the formation of a diazonium salt followed by a controlled reduction.
Synthesis Protocol
The following protocol is a robust and high-yielding method for preparing the hydrochloride salt.[7]
Step 1: Diazotization of 2,6-Dimethylaniline
-
Dissolve 2,6-dimethylaniline (e.g., 5.0 g, 41.3 mmol) in 50% aqueous HCl solution (45 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (e.g., 2.85 g, 41.3 mmol in 22.5 mL of water) dropwise.
-
Causality: The addition must be slow and the temperature strictly controlled to not exceed 5°C. This is critical to prevent decomposition of the unstable diazonium salt and to avoid the formation of hazardous diazo compounds.
-
-
After the addition is complete, continue stirring the resulting bright orange diazonium salt solution at 0°C for an additional 20 minutes to ensure the reaction goes to completion.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a pre-cooled (0°C) solution of stannous chloride (SnCl₂) (e.g., 11.0 g, 57.8 mmol) in concentrated HCl (30 mL).
-
Add the cold SnCl₂ solution to the diazonium salt mixture over a period of 5 minutes.
-
Causality: Stannous chloride is an effective reducing agent for this transformation. The acidic environment is necessary for the stability and reactivity of both the diazonium salt and the reducing agent.
-
-
Allow the reaction mixture to gradually warm to room temperature while stirring continuously for 6 hours.
-
Upon completion, a precipitate of (2,6-dimethylphenyl)hydrazine hydrochloride will have formed.
-
Collect the white amorphous solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2,6-dimethylphenyl)hydrazine HCl.
Chemical Reactivity and Core Applications
The reactivity of (2,6-dimethylphenyl)hydrazine is dominated by the nucleophilic nature of the terminal -NH₂ group. It is a cornerstone reagent for synthesizing a variety of heterocyclic compounds.[2]
The Fischer Indole Synthesis
This is arguably the most significant application of (2,6-dimethylphenyl)hydrazine. The Fischer indole synthesis is an acid-catalyzed reaction that produces an indole ring from a phenylhydrazine and an aldehyde or ketone.[8] When (2,6-dimethylphenyl)hydrazine is used, the resulting indole is substituted at the 7-position (and potentially other positions depending on the carbonyl partner). The steric hindrance from the methyl groups can influence reaction rates and yields.
Mechanism:
-
Hydrazone Formation: The reaction initiates with the condensation of (2,6-dimethylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a phenylhydrazone intermediate.[8][9]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').[8][9]
-
[1][1]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[8] This forms a diimine intermediate.
-
Cyclization and Aromatization: The diimine intermediate cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia under acidic conditions to generate the final, energetically favorable aromatic indole ring.[8][9]
Studies using N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone have shown this reaction produces tetrahydrocarbazole derivatives, confirming the expected cyclization pathway.[10] Using the hydrochloride salt of the hydrazine often improves yields and minimizes decomposition.[10]
Fischer Indole Synthesis Mechanism Diagram
Caption: Mechanism of the Fischer Indole Synthesis.
Condensation Reactions
(2,6-Dimethylphenyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[11][12] These reactions are fundamental and often serve as the first step in more complex transformations, such as the Fischer indole synthesis itself. The resulting hydrazones are often stable, crystalline compounds that can be isolated and characterized.[11] This reactivity is a hallmark of hydrazines and is widely used for the detection and derivatization of carbonyl compounds.[11][12]
Applications in Heterocyclic Synthesis
Beyond indoles, this reagent is a valuable precursor for a range of other heterocyclic structures. It is used in the synthesis of:
-
1,4-Thiazines: (2,6-Dimethylphenyl)hydrazine hydrochloride is a reagent in the synthesis of 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines, which have been investigated for potential antihypertensive activity.[7]
-
Pyrazoles: Condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings.
-
Agrochemicals and Dyes: It serves as a precursor in the production of certain pesticides and as a reagent for synthesizing various colorants.[4]
Role in Drug Development and Research
The structural motifs accessible from (2,6-dimethylphenyl)hydrazine are prevalent in many biologically active molecules. Its utility in medicinal chemistry is significant.[2]
-
Scaffold for Bioactive Molecules: It provides a reliable method for introducing a substituted indole or other heterocyclic core, which is a common scaffold in pharmaceuticals.
-
Therapeutic Targets: Researchers leverage its reactivity to create novel compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[2] It is a key intermediate in the development of various pharmaceuticals.[2][4][5]
-
Biochemical Probes: The hydrazine functional group can be used to create probes for studying enzyme mechanisms and metabolic pathways.[2]
Safety, Handling, and Disposal
As with all hydrazine derivatives, (2,6-dimethylphenyl)hydrazine and its salts must be handled with extreme care due to their toxicity and potential carcinogenicity.[3][4]
Table 2: Hazard and Safety Information
| Hazard Type | Description | Reference(s) |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[13] May cause blood abnormalities, liver, and kidney damage.[14] | [13][14] |
| Irritation | Causes skin and eye irritation.[14] May cause an allergic skin reaction (sensitization).[14][15] | [14][15] |
| Carcinogenicity | Considered a potential carcinogen.[3][4] | [3][4] |
| Sensitivities | Air and light sensitive.[14] | [14] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation.[14] An eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[13] Contaminated clothing should be removed immediately and washed before reuse.[13]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling.[13]
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][16] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light and air.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[13]
References
-
LookChem. Cas 603-77-0, 2,6-dimethyl phenyl hydrazine. [Link]
-
PubChem. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103. [Link]
-
ResearchGate. Fischer Indole Synthesis. The Reaction. [Link]
-
SpectraBase. (2,6-Dimethyl-phenyl)-hydrazine. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]
-
SpectraBase. (2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]
-
precisionFDA. (2,6-DIMETHYLPHENYL)HYDRAZINE. [Link]
-
Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. [Link]
-
YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
-
ResearchGate. Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. [Link]
-
Wikipedia. Hydrazines. [Link]
-
ResearchGate. Table 2 Condensation of phenylhydrazine with various aldehydes for the.... [Link]
-
precisionFDA. (2,6-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. [Link]
-
ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]
-
NIH National Library of Medicine. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. [Link]
Sources
- 1. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Hydrazines - Wikipedia [en.wikipedia.org]
- 7. (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 [chemicalbook.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.com [fishersci.com]
